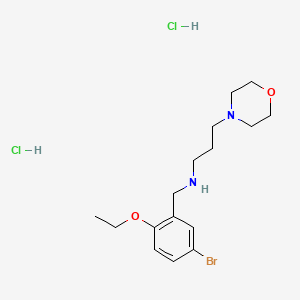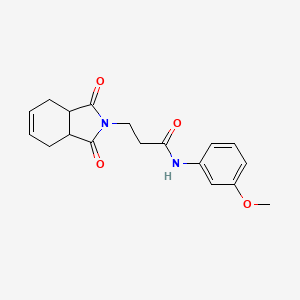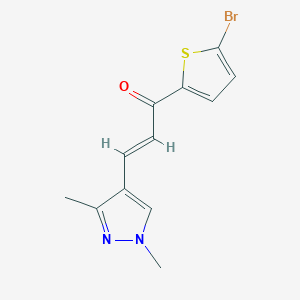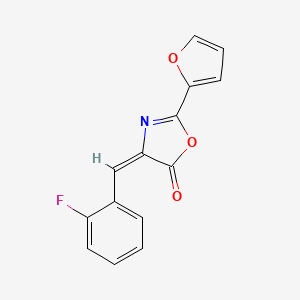
4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one, also known as FOZ, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FOZ belongs to the class of oxazolone compounds, which have been found to possess anti-inflammatory and anti-cancer properties.
作用機序
4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one exerts its anti-inflammatory and anti-cancer effects through the inhibition of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. This compound inhibits the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and the subsequent activation of pro-inflammatory genes. This compound also induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the cleavage of cellular proteins and the breakdown of DNA.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity profile and is well-tolerated in animal models. It has been shown to reduce inflammation and tumor growth in various animal models, including mice with colitis and xenograft models of human breast cancer. This compound has also been found to inhibit the replication of the hepatitis C virus in vitro. However, further studies are needed to determine the optimal dosage and potential side effects of this compound in humans.
実験室実験の利点と制限
4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one is a synthetic compound that can be easily synthesized in the laboratory. It has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising therapeutic agent. However, further studies are needed to determine the optimal dosage and potential side effects of this compound in humans. Additionally, this compound has only been tested in animal models and in vitro studies, and its efficacy in humans remains to be determined.
将来の方向性
Future research on 4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one could focus on its potential as a therapeutic agent for inflammatory bowel disease, cancer, and viral infections. Studies could also investigate the optimal dosage and potential side effects of this compound in humans. Additionally, the mechanism of action of this compound could be further elucidated to better understand its anti-inflammatory and anti-cancer properties. Finally, the development of this compound analogs could lead to the discovery of more potent and selective compounds with improved therapeutic properties.
合成法
4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one can be synthesized through a multi-step process involving the condensation of 2-furylaldehyde and 2-fluorobenzaldehyde with ethyl cyanoacetate, followed by cyclization with ammonium acetate. The final product is obtained through acid hydrolysis and recrystallization.
科学的研究の応用
4-(2-fluorobenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the production of inflammatory cytokines and chemokines, as well as the activation of nuclear factor kappa B (NF-κB). This compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound has been shown to inhibit the replication of the hepatitis C virus.
特性
IUPAC Name |
(4E)-4-[(2-fluorophenyl)methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO3/c15-10-5-2-1-4-9(10)8-11-14(17)19-13(16-11)12-6-3-7-18-12/h1-8H/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFYXQRDFWTBOY-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5487894.png)

![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5487924.png)
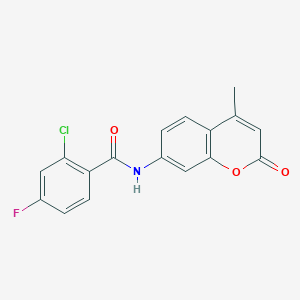
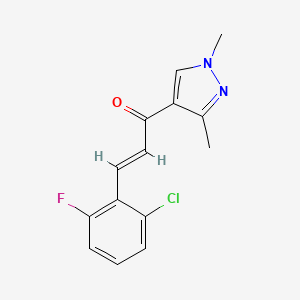
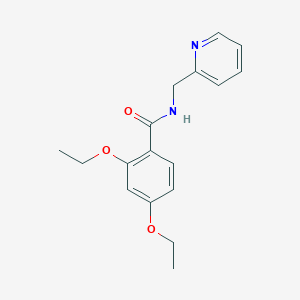

![1-(4-ethylbenzyl)-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyrrolidinone](/img/structure/B5487943.png)
![2-(1-{[2-(2-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B5487945.png)
![6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-4,8-dimethylquinolin-2(1H)-one](/img/structure/B5487950.png)
![8-(4-methoxybenzoyl)-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5487960.png)
